4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (benzene and pyrazole) would likely contribute to the compound’s stability and could influence its reactivity. The dihydrobenzo[b][1,4]dioxin ring could potentially introduce strain into the molecule, which could also affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The phenol group could potentially undergo reactions typical of alcohols, such as esterification or oxidation. The pyrazole ring could potentially participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group could potentially make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
B-Raf Kinase Inhibition and Anti-Proliferation
Derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, such as compound C14, have shown potent biological activity against B-Raf(V600E) and the WM266.4 human melanoma cell line. This suggests potential applications in cancer therapy, particularly for conditions driven by B-Raf mutations. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure to the compounds reinforced their interaction with the receptor, enhancing bioactivity (Yang et al., 2012).
Antibacterial Screening
Novel bis-isoxazolyl/pyrazolyl-1,3-diols, structurally similar to the compound , have been synthesized and shown promising antibacterial activity. These findings indicate potential applications in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Juneja et al., 2013).
Application in Organic Light-Emitting Devices
Fused polycyclic aryl fragments, including 2,3-dihydrobenzo[b][1,4]dioxin derivatives, have been used to create blue-emissive phenanthroimidazole-functionalized molecules. These compounds exhibit significant potential in the design of non-doped blue organic light-emitting devices (OLEDs) due to their efficient performance and electroluminescent properties (Jayabharathi et al., 2018).
Antihepatotoxic Activity
Some novel pyrazoline derivatives containing a 1,4-dioxane ring system, structurally related to the compound , have been synthesized and shown significant antihepatotoxic activity. This suggests potential therapeutic applications for liver-related conditions (Khalilullah et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-11-7-13(16(23)9-15(11)22)19-14(10-20-21-19)12-3-4-17-18(8-12)25-6-5-24-17/h3-4,7-10,22-23H,2,5-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNZWGMBYCVCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.